molecular formula C14H12BrN3O2 B8540359 6-Bromo-3-(5,6-dimethoxy-3-pyridinyl)imidazo[1,2-a]pyridine

6-Bromo-3-(5,6-dimethoxy-3-pyridinyl)imidazo[1,2-a]pyridine

Cat. No.: B8540359
M. Wt: 334.17 g/mol
InChI Key: JFAUJCNPBZQRCB-UHFFFAOYSA-N
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Description

6-Bromo-3-(5,6-dimethoxy-3-pyridinyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C14H12BrN3O2 and its molecular weight is 334.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12BrN3O2

Molecular Weight

334.17 g/mol

IUPAC Name

6-bromo-3-(5,6-dimethoxypyridin-3-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H12BrN3O2/c1-19-12-5-9(6-17-14(12)20-2)11-7-16-13-4-3-10(15)8-18(11)13/h3-8H,1-2H3

InChI Key

JFAUJCNPBZQRCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)C2=CN=C3N2C=C(C=C3)Br)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-bromo-3-iodoimidazo[1,2-a]pyridine. To a 150 mL round bottomed flask was added 6-bromoimidazo[1,2-a]pyridine (5.00 g, 25.4 mmol), anhydrous sodium acetate (5.69 g, 69.4 mmol) and MeOH (60 mL). The resulting mixture was cooled to 0° C. followed by adding iodine (7.13 g, 28.1 mmol). After the addition, ice bath was removed. It was warmed up to rt and continued to stir for 20 h. The precipitate in the reaction mixture was collected by filtration. The precipitate was washed with MeOH and dried to afford the desired product as light grey solid (7.0 g). MS (ESI pos. ion) m/z: 322.8. Calcd exact mass for C7H4BrIN2: 321.9. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 7.30 (d, J=10.82 Hz, 1H) 7.52 (d, J=9.50 Hz, 1H) 7.71 (s, 1H) 8.29 (s, 1H).
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Synthesis routes and methods II

Procedure details

6-bromoimidazo[1,2-a]pyridine. To a 100 mL round-bottomed flask was added 2-amino-5-bromopyridine (5.04 g, 29.1 mmol), chloroacetaldehyde, approx. 50 wt. % solution in water (18.74 mL, 146 mmol), and EtOH (25 mL). The resulting reaction mixture was heated at 100° C. under N2 for 4 h. The reaction was cooled to rt. Solvent was concentrated. The residue was redissolved in EtOAc. The organic layer was washed with sat. NaHCO3 (2×40 mL), water (2×40 mL), brine, dried over MgSO4 and removed solvent. The crude product was purified using SiO2 chromatography (Teledyne Isco RediSep®, 120 g SiO2, DCM:MeOH=96%:4% to DCM:MeOH (2M NH3)=95%:5%, Flow=85 mL/min). Solvent was removed in vacuo to afford the desired product as brown solid (5.0 g). MS (ESI pos. ion) m/z: 196.9. Calcd exact mass for C7H5BrN2: 195.9. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 7.24 (d, J=9.65 Hz, 1H) 7.54 (d, J=9.65 Hz, 1H) 7.57 (s, 1H) 7.65 (s, 1H) 8.30 (s, 1H).
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5.04 g
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18.74 mL
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